1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea
Description
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea is a synthetic urea derivative featuring a benzodioxole (1,3-benzodioxol-5-yl) moiety linked via a but-2-yn-1-yloxy spacer to a urea group substituted with an ethyl chain. Though specific physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, analogous urea derivatives in the benzodioxole family exhibit molecular weights ranging from 372.8 to 401.4 g/mol (e.g., CAS 1448130-53-7: 372.8 g/mol) .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-15-14(17)16-7-3-4-8-18-11-5-6-12-13(9-11)20-10-19-12/h5-6,9H,2,7-8,10H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJCJFNKJVMPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea typically involves multiple steps One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, which is then linked to a but-2-yn-1-yl group through a series of coupling reactionsIndustrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the urea moiety
Scientific Research Applications
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally distinct from other benzodioxole derivatives in the literature. Below is a detailed comparison with key analogs:
Structural and Functional Group Variations
Physicochemical Properties
- Melting Points : Piperazine derivatives (e.g., CAS 1448050-67-6) exhibit higher melting points (164–203°C) due to ionic HCl salt formation , whereas neutral urea derivatives (e.g., CAS 1448128-24-2) lack such data but are expected to have lower melting points.
Substituent Effects
- Electron-Withdrawing Groups : Chloro- or fluoro-substituted analogs (e.g., CAS 1448130-53-7) may exhibit altered electronic profiles, affecting reactivity and binding interactions .
Research Implications
The target compound’s unique structure positions it as a candidate for further pharmacological exploration. Its urea core and benzodioxole moiety align with motifs seen in kinase inhibitors and GPCR modulators . Comparative studies with piperazine derivatives (e.g., CNS activity) and benzimidazoles (e.g., antiparasitic applications) could reveal structure-activity relationships .
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound is characterized by the following key structural features:
- Benzo[d][1,3]dioxole : A bicyclic structure that contributes to the compound's biological activity.
- But-2-yn-1-yl group : This alkyne moiety may enhance interactions with biological targets.
- Ethylurea group : Known for its role in modulating biological activity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. Evidence suggests that the compound may interfere with cellular pathways that lead to:
- Inhibition of cell proliferation : Particularly in cancer cells.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings from selected studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 (breast) | 12.5 | Induction of apoptosis |
| Study B | A549 (lung) | 15.0 | Cell cycle arrest at G2/M phase |
| Study C | HeLa (cervical) | 10.0 | Inhibition of proliferation |
Case Study 1: Anticancer Efficacy
In a recent study examining the effects of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yli)-3-ethylurea on MCF7 breast cancer cells, researchers observed a dose-dependent decrease in cell viability. The study reported an IC50 value of 12.5 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both pathogens. These results highlight its potential as a therapeutic agent against bacterial infections.
Q & A
Q. What are the optimal synthetic routes for 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from benzo[d][1,3]dioxol-5-ol and ethyl isocyanate derivatives. Key steps include coupling the alkyne-containing intermediate with the benzo[d][1,3]dioxole moiety under Sonogashira or copper-catalyzed conditions. Reaction parameters such as temperature (50–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the urea derivative with >95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Structural validation requires a combination of -NMR, -NMR, and IR spectroscopy. The -NMR spectrum should exhibit characteristic peaks for the ethylurea group (δ 1.1–1.3 ppm for CH, δ 3.2–3.4 ppm for NHCH), the alkyne proton (δ 2.8–3.0 ppm), and the benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.0 ppm). IR confirms the urea carbonyl stretch (~1640–1680 cm) and alkyne C≡C stretch (~2100–2260 cm) .
Q. What in vitro assays are suitable for preliminary assessment of its biological activity?
Initial screening should include antimicrobial susceptibility testing (e.g., broth microdilution against Gram-positive/negative bacteria), cytotoxicity assays (MTT or resazurin-based in cancer cell lines), and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (0.1–100 µM) and IC calculations are essential to prioritize lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s efficacy?
SAR analysis requires systematic modification of substituents on the benzo[d][1,3]dioxole ring (e.g., halogenation or methoxy groups) and the ethylurea side chain (e.g., branching or substitution with aryl groups). Comparative assays against analogs (e.g., 3-(2,6-difluorophenyl)urea derivatives) can identify pharmacophore contributions. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations helps predict binding affinities to targets like kinases or GPCRs .
Q. What strategies resolve contradictions in enzyme inhibition data across different experimental models?
Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Orthogonal validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can confirm direct binding. Additionally, kinetic studies (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition mechanisms .
Q. How can metabolic stability be evaluated using in vitro models, and what structural modifications improve pharmacokinetics?
Metabolic stability is assessed via liver microsome assays (human or rodent) to measure half-life () and intrinsic clearance. Identification of labile sites (e.g., alkyne or urea groups) through LC-MS metabolite profiling guides structural tweaks, such as replacing the alkyne with a cyclopropane ring or fluorinating the ethyl group to block oxidative degradation .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate conflicting biological data using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and statistical tools (e.g., Grubbs’ test for outliers) .
- Experimental Design : For SAR studies, employ a Design of Experiments (DoE) approach to minimize synthetic workload while maximizing structural diversity. Include positive/negative controls in bioassays to normalize batch-to-batch variability .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation. For dynamic behavior, apply -NMR to track fluorine-labeled derivatives in cellular uptake studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
